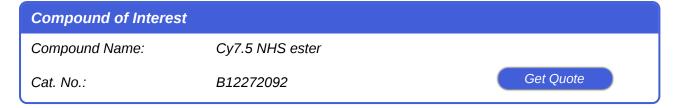


Cy7.5 NHS Ester for Flow Cytometry Applications: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) NHS ester is a near-infrared (NIR) fluorescent dye that is an invaluable tool for flow cytometry.[1] Its emission in the NIR spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio and enhanced sensitivity in detection.[1] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent labeling of proteins, peptides, and other biomolecules containing primary amines, such as antibodies, through a stable amide bond.[1][2] This document provides detailed protocols for the conjugation of **Cy7.5 NHS ester** to antibodies and their subsequent use in flow cytometry for cellular analysis.

Properties of Cy7.5 NHS Ester

Cy7.5 is characterized by its long-wavelength excitation and emission, making it compatible with the far-red lasers commonly found on modern flow cytometers.[3][4][5] This allows for its inclusion in complex multicolor panels with minimal spectral overlap with other fluorochromes.



Property	Value	Reference
Excitation Maximum	~788 nm	[3][4]
Emission Maximum	~808 nm	[3][4]
Molar Extinction Coefficient	~223,000 M ⁻¹ cm ⁻¹	[4][5]
Quantum Yield	~0.1	[4][6]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][2]
Reactivity	Primary amines	[1][2]
Solubility	DMSO, DMF	[1][4]

Experimental Protocols Part 1: Antibody Labeling with Cy7.5 NHS Ester

This protocol details the covalent conjugation of Cy7.5 NHS ester to a primary antibody.

Materials:

- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)[2][7]
- Cy7.5 NHS ester[7]
- Anhydrous Dimethyl Sulfoxide (DMSO)[7]
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[7]
- Quenching Buffer (1 M Tris-HCl, pH 8.0)[7]
- Purification column (e.g., Sephadex G-25)[7]
- Storage Buffer (PBS with 0.1% BSA and 0.05% sodium azide)[7]

Procedure:

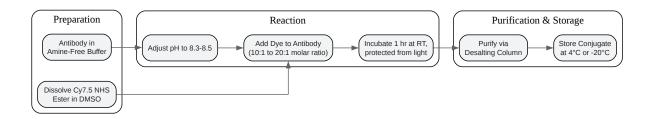
Methodological & Application

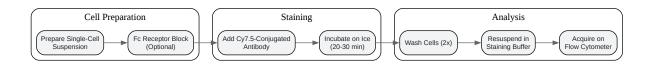


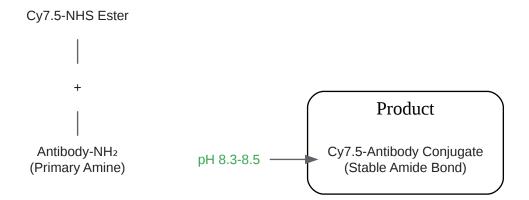


- Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the antibody concentration to 2 mg/mL.[7]
- Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[8]
- Reaction Setup:
 - In a microcentrifuge tube, add the desired amount of antibody.
 - Add 1/10th volume of the Reaction Buffer to the antibody solution to raise the pH to 8.3-8.5.[7]
 - Calculate the required volume of the Cy7.5 NHS ester stock solution to achieve a dye-toantibody molar ratio between 10:1 and 20:1.[7]
- Conjugation Reaction: Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[7]
- Purification: Remove unreacted dye using a desalting spin column or gel filtration chromatography (e.g., Sephadex G-25).[7][8] Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.[2]
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).
- Storage: Store the purified Cy7.5-conjugated antibody in Storage Buffer at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage. Avoid repeated freeze-thaw cycles.[7]









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